molecular formula CHNNa B8440991 Methanenitrile; sodium

Methanenitrile; sodium

Cat. No.: B8440991
M. Wt: 50.015 g/mol
InChI Key: ULITUPMHIDVLLV-UHFFFAOYSA-N
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Description

Methanenitrile, systematically named hydrogen cyanide (HCN), is a simple nitrile compound with a linear structure featuring a carbon-nitrogen triple bond . It exists as a colorless gas or volatile liquid with a faint bitter almond odor and is highly toxic, causing rapid lethality even at low concentrations . Its sodium salt, sodium cyanide (NaCN), is an inorganic ionic compound composed of Na⁺ and CN⁻ ions. NaCN is a white, water-soluble solid widely used in industrial processes such as gold extraction and chemical synthesis .

Methanenitrile exhibits weak acidity (pKa ≈ 9.2), releasing cyanide ions (CN⁻) in aqueous solutions. Its dual identity—as both a nitrile (organic) and a cyanide precursor (inorganic)—fuels ongoing debate about its classification . Sodium cyanide, conversely, is unambiguously inorganic and functions as a strong base, readily reacting with acids to regenerate HCN gas .

Properties

Molecular Formula

CHNNa

Molecular Weight

50.015 g/mol

InChI

InChI=1S/CHN.Na/c1-2;/h1H;

InChI Key

ULITUPMHIDVLLV-UHFFFAOYSA-N

Canonical SMILES

C#N.[Na]

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis of Methanenitrile

Methanenitrile undergoes hydrolysis under acidic or basic conditions to form carboxylic acids or their salts. Sodium hydroxide is critical in base-catalyzed hydrolysis.

Acidic Hydrolysis

Conditions: Dilute HCl, heat.
Product: Acetic acid (CH₃COOH) and ammonium chloride (NH₄Cl) .

Reaction:

\ceCH3CN+2H2O+HCl>CH3COOH+NH4Cl\ce{CH3CN+2H2O+HCl->CH3COOH+NH4Cl}

Mechanism Steps:

  • Protonation of the nitrile’s nitrogen.

  • Nucleophilic attack by water.

  • Tautomerization to form an amide intermediate.

  • Further hydrolysis to the carboxylic acid .

Basic Hydrolysis

Conditions: NaOH (aqueous), heat.
Product: Sodium acetate (CH₃COONa) and ammonia (NH₃) .

Reaction:

\ceCH3CN+H2O+NaOH>CH3COONa+NH3\ce{CH3CN+H2O+NaOH->CH3COONa+NH3}

Mechanism Steps:

  • Nucleophilic addition of OH⁻ to the nitrile carbon.

  • Proton transfer and tautomerization to an amide.

  • Base-catalyzed hydrolysis of the amide to carboxylate .

Comparison Table: Acidic vs. Basic Hydrolysis

ConditionCatalystProductByproduct
Acidic (HCl)H⁺CH₃COOHNH₄Cl
Basic (NaOH)OH⁻CH₃COONaNH₃

Reaction with Organometallic Reagents

Methanenitrile reacts with Grignard reagents (e.g., RMgX) to form ketones after hydrolysis. While sodium is not directly involved, sodium-based workup steps may follow .

Reaction Example:

\ceCH3CN+RMgX>[1 Et2O]CH3C(NMgX)R>[2 H2O]CH3COR+NH3\ce{CH3CN+RMgX->[\text{1 Et2O}]CH3C(NMgX)R->[\text{2 H2O}]CH3COR+NH3}

Mechanism Overview:

  • Nucleophilic attack by Grignard reagent forms an imine intermediate.

  • Hydrolysis yields a ketone (e.g., acetone if R = CH₃) .

Reduction Reactions

Though not explicitly involving sodium, methanenitrile can be reduced to primary amines using catalysts like LiAlH₄. Sodium borohydride (NaBH₄) is ineffective for this reduction .

Reaction:

\ceCH3CN+4H2>[LiAlH4]CH3CH2NH2\ce{CH3CN+4H2->[\text{LiAlH4}]CH3CH2NH2}

Key Research Findings

  • Solvent Sensitivity: Ethanol is essential in substitution reactions to avoid competing hydrolysis .

  • Amide Intermediate: Hydrolysis of nitriles universally proceeds via an amide intermediate, confirmed by isotopic labeling studies .

  • Industrial Relevance: Methanenitrile’s hydrolysis to acetic acid is scalable for pharmaceutical and polymer industries .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical and Physical Properties

Property Methanenitrile (HCN) Sodium Cyanide (NaCN) Acetonitrile (CH₃CN) Potassium Cyanide (KCN)
Formula HCN NaCN CH₃CN KCN
State (RT) Gas/Liquid Solid Liquid Solid
Boiling Point 25.6°C Decomposes at 1,496°C 81.6°C Decomposes at 1,625°C
Solubility (Water) Miscible 48 g/100 mL (20°C) Miscible 71.6 g/100 mL (25°C)
Toxicity Extremely toxic (LC50: 100 ppm) Highly toxic (LD50: 6.4 mg/kg, oral) Moderately toxic (LD50: 2,730 mg/kg) Highly toxic (LD50: 5 mg/kg)

Reactivity and Functional Differences

  • Acid-Base Behavior :
    • HCN acts as a weak acid, while NaCN and KCN are strong bases that release CN⁻ in water .
    • NaCN reacts violently with strong acids (e.g., H₂SO₄) to produce HCN gas, posing explosion risks .
  • Nitrile vs. NaCN provides nucleophilic CN⁻ for gold leaching (Au + CN⁻ + O₂ → [Au(CN)₂]⁻), whereas HCN is rarely used directly in such processes .

Nomenclature and Classification

Compound IUPAC Name Common Name(s) Classification Debate
HCN Methanenitrile Hydrogen cyanide, prussic acid Organic (nitrile) vs. inorganic
NaCN Sodium cyanide Inorganic
CH₃CN Ethanenitrile Acetonitrile Organic (nitrile)
C₆H₅CN Benzenecarbonitrile Benzonitrile Organic (nitrile)

Hazard Profiles

  • HCN : Rapid absorption via inhalation; inhibits cytochrome c oxidase, causing cellular hypoxia .
  • NaCN : Solid form requires careful handling to avoid dust inhalation or skin contact. Releases HCN when exposed to moisture or acids .
  • CH₃CN : Less acutely toxic but poses chronic risks (e.g., liver damage) with prolonged exposure .

Key Research Findings

  • Thermodynamic Stability : HCN’s triple bond confers high stability, but it polymerizes exothermically under basic conditions, complicating storage .
  • Environmental Impact : Cyanide compounds (NaCN, KCN) are persistent pollutants, requiring stringent disposal protocols to prevent groundwater contamination .
  • Spectroscopic Signatures : The CN stretch in HCN and CH₃CN appears at 2,100–2,300 cm⁻¹, aiding identification in IR spectroscopy .

Q & A

Q. What is the correct IUPAC nomenclature for methanenitrile and its sodium derivative?

Methanenitrile (HCN) is the simplest nitrile, systematically named as "formonitrile" under IUPAC rules. However, "methanenitrile" is an acceptable synonym, though less commonly used than the retained name "hydrogen cyanide" . Its sodium derivative, sodium cyanide (NaCN), is named systematically as sodium cyanide, reflecting the sodium salt of the cyanide anion (CN⁻). Researchers must note that historical or industrial terms like "sodium methanenitrile" are non-standard and should be avoided in formal reporting .

Q. What are the standard laboratory synthesis methods for sodium cyanide (NaCN)?

Sodium cyanide is typically synthesized via the neutralization of hydrogen cyanide (methanenitrile) with sodium hydroxide: HCN+NaOHNaCN+H2O\text{HCN} + \text{NaOH} \rightarrow \text{NaCN} + \text{H}_2\text{O} Key methodological considerations include:

  • Safety protocols : HCN is highly toxic; synthesis must occur in a fume hood with real-time gas monitoring.
  • Purity control : Excess NaOH ensures complete neutralization, verified by pH titration.
  • Crystallization : NaCN is precipitated by solvent evaporation under inert atmospheres to prevent oxidation .

Q. How should researchers handle and characterize sodium cyanide in experimental settings?

  • Handling : Use sealed gloveboxes or Schlenk lines to prevent moisture/CO₂ exposure, which generates toxic HCN.
  • Characterization :
    • FTIR spectroscopy : Confirm CN⁻ absorption bands near 2080 cm⁻¹.
    • Elemental analysis : Verify Na⁺ and CN⁻ stoichiometry.
    • Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen .

Advanced Research Questions

Q. How can contradictory data in the literature regarding the reactivity of NaCN with carbonyl compounds be resolved?

Discrepancies in reactivity reports (e.g., nucleophilic vs. catalytic behavior) often arise from solvent polarity or trace metal impurities. Methodological recommendations:

  • Controlled solvent screening : Compare NaCN reactivity in polar aprotic (DMF) vs. protic (ethanol) solvents.
  • Metal analysis : Use ICP-MS to detect trace Fe³⁺ or Cu²⁺, which catalyze side reactions.
  • Kinetic studies : Monitor reaction progress via NMR or GC-MS to identify intermediates .

Q. What experimental approaches are recommended for studying the reaction mechanisms of NaCN with Grignard reagents?

NaCN reacts with Grignard reagents (RMgX) to form nitriles (RCN) or ketones, depending on steric/electronic factors. Key strategies:

  • In situ spectroscopy : Use low-temperature NMR to capture transient intermediates.
  • Isotopic labeling : Introduce ¹³C-labeled CN⁻ to track bond formation pathways.
  • Computational modeling : Employ DFT calculations to map energy barriers for competing pathways (e.g., direct substitution vs. radical mechanisms) .

Q. What methodologies are optimal for spectroscopic characterization of NaCN in solvent systems?

  • Solubility studies : Measure NaCN solubility in aqueous/organic mixtures using conductometry (e.g., mole fraction data as in ).
  • Raman spectroscopy : Resolve CN⁻ vibrational modes in ionic liquids (e.g., [BMIM][BF₄]) to assess solvation effects.
  • X-ray diffraction (XRD) : Analyze crystal structure changes in NaCN under high-pressure conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported thermodynamic properties of NaCN?

Conflicting values for ΔHf (formation enthalpy) or solubility may stem from impurities or measurement techniques. Solutions:

  • Meta-analysis : Compare datasets from peer-reviewed journals (post-2000) using standardized conditions.
  • Reproducibility trials : Replicate key studies with high-purity NaCN (>99.99%) and calibrated instrumentation.
  • Error propagation modeling : Quantify uncertainties in calorimetric or gravimetric methods .

Methodological Best Practices

  • Literature synthesis : Organize findings into conceptual categories (e.g., synthesis, reactivity, safety) and prioritize peer-reviewed sources .
  • Experimental design : Explicitly state controls (e.g., blank reactions without NaCN) and statistical methods (e.g., ANOVA for triplicate trials) .

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